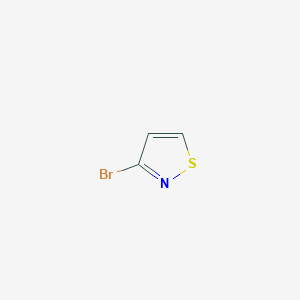

3-Bromoisothiazole

Beschreibung

Significance of the Isothiazole (B42339) Heterocycle in Organic Synthesis

The isothiazole ring is a crucial structural motif found in a variety of biologically active compounds and functional materials. acs.org Its presence in pharmaceuticals, agrochemicals, and dyes underscores its importance in synthetic organic chemistry. mdpi.commedwinpublishers.com Isothiazole derivatives have been reported to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. cymitquimica.combiosynth.com The unique arrangement of sulfur and nitrogen atoms within the five-membered ring imparts distinct electronic and steric properties, which can be strategically exploited in the design of new molecules with desired functions. researchgate.net The development of streamlined methods for the synthesis of isothiazoles from readily available starting materials is an active area of research. acs.org

Role of Halogenated Isothiazoles as Synthetic Intermediates and Precursors

Halogenated isothiazoles, such as 3-Bromoisothiazole, serve as pivotal building blocks in organic synthesis. thieme-connect.com The halogen atom acts as a versatile handle, enabling a variety of chemical transformations. These compounds are particularly useful in cross-coupling reactions, where the halogen can be substituted with various organic groups to create new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govresearchgate.net This reactivity allows for the construction of a diverse array of substituted isothiazoles, which can then be further elaborated into more complex target molecules. thieme-connect.com The ability to selectively functionalize the isothiazole ring at specific positions through its halogenated derivatives is a powerful tool for synthetic chemists. thieme-connect.com For instance, the bromine atom in this compound can be displaced by nucleophiles, facilitating the introduction of different functionalities. cymitquimica.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₃H₂BrNS |

| Molecular Weight | 164.03 g/mol |

| Appearance | Pale yellow to light brown cymitquimica.com |

| Boiling Point | 85.6 ± 23.0 °C at 760 mmHg |

| Density | 1.9 ± 0.1 g/cm³ |

| Flash Point | 5.6 ± 22.6 °C |

| Solubility | Moderately soluble in organic solvents cymitquimica.com |

This table presents key physical and chemical properties of this compound.

Synthetic Applications and Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom, which is susceptible to a range of chemical transformations.

One of the primary applications of this compound is in nucleophilic substitution reactions . The bromine atom can be displaced by various nucleophiles, such as amines and thiols, to introduce new functional groups onto the isothiazole ring. cymitquimica.com

Furthermore, this compound is a valuable substrate in palladium-catalyzed cross-coupling reactions . These reactions, including Suzuki, Stille, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex aryl- and vinyl-substituted isothiazoles. mdpi.comacs.org The regioselectivity of these reactions is a key advantage, allowing for precise control over the final molecular architecture. researchgate.net

Recent research has also explored the transformation of the bromo-substituent into other functional groups. For example, this compound-4-carbonitrile can be readily converted into this compound-4-carboxamide and the corresponding carboxylic acid. molaid.com Similarly, this compound-5-carboxamide has been successfully converted to this compound-5-carboxylic acid in high yield. mdpi.comresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNWEAKNUYQUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571473 | |

| Record name | 3-Bromo-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-82-8 | |

| Record name | 3-Bromo-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3 Bromoisothiazole and Its Derivatives

Methodologies for Isothiazole (B42339) Ring Formation

The foundational step in the synthesis of many isothiazole derivatives is the construction of the heterocyclic ring itself. Chemists have developed several elegant approaches, including annulation, multi-component reactions, and classical cyclization methods.

Annulation reactions provide a powerful means of forming the isothiazole ring system from acyclic precursors. These reactions involve the formation of two new bonds to create the cyclic structure.

A notable example is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur, which directly constructs the isothiazole ring. acs.org This method is part of a broader class of transition-metal-catalyzed reactions that enable the formation of N-S and C-S bonds in a controlled manner. acs.orgresearchgate.net Another strategy is the [4+1] annulation, which utilizes a four-atom component and a one-atom component to assemble the ring. thieme-connect.com For instance, 3,5-disubstituted isothiazoles can be synthesized from β-ketodithioesters or β-ketothioamides, which provide the four-atom C-C-C-S fragment, and ammonium (B1175870) acetate (B1210297) (NH₄OAc), which serves as the nitrogen source. thieme-connect.comorganic-chemistry.org This process proceeds through a sequence of imine formation, cyclization, and aerial oxidation to yield the final isothiazole product. organic-chemistry.org

| Annulation Method | Reactants | Key Features | Reference(s) |

| Rhodium-Catalyzed Oxidative Annulation | Benzimidates, Elemental Sulfur | Direct construction of the isothiazole ring via Rh(I)/Rh(III) redox cycle. | acs.org |

| [4+1] Annulation | β-ketodithioesters/β-ketothioamides, NH₄OAc | Carbon-economic; proceeds via imine formation, cyclization, and oxidation cascade. | thieme-connect.comorganic-chemistry.org |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. thieme-connect.comresearchgate.net This approach is valued for its operational simplicity and atom economy.

A three-component strategy for the synthesis of substituted isothiazoles has been developed using enaminoesters, a sulfur source (elemental sulfur), and bromodifluoroacetamides or their ester analogues. researchgate.netacs.org This reaction is remarkable as it involves the cleavage of two C-F bonds and the concurrent formation of new C-S, C-N, and N-S bonds, leading to highly functionalized thiazole (B1198619) or isothiazole products with high selectivity. researchgate.netacs.org Such MCRs provide rapid access to complex heterocyclic scaffolds from simple starting materials. acs.org

| Reactants | Reaction Type | Bonds Formed | Key Feature | Reference(s) |

| Enaminoesters, Sulfur, Bromodifluoroacetamides/Esters | Three-Component Reaction | C-S, C-N, N-S | High selectivity for isothiazole/thiazole core; involves C-F bond cleavage. | researchgate.netacs.org |

Classical cyclization reactions remain a cornerstone for the synthesis of the isothiazole core. These methods typically involve the intramolecular or intermolecular reaction of a linear precursor containing the requisite carbon, nitrogen, and sulfur atoms or the reaction of separate fragments that provide these elements.

One significant pathway involves the transformation of 1,2,3-dithiazole precursors. mdpi.com For example, certain 1,2,3-dithiazoles can be converted into isothiazole-5-carbonitriles upon treatment with gaseous hydrogen bromide (HBr). mdpi.commdpi.com In a specific instance, the reaction of dibromomalononitrile (B156320) with 4-chloro-1,2,3-dithiazole-5-thione in refluxing toluene (B28343) directly yields 3-bromoisothiazole-4,5-dicarbonitrile. scispace.com The probable intermediate in this reaction is readily converted to the final product upon treatment with anhydrous HBr. scispace.com

Another fundamental approach is the reaction of a compound containing a reactive three-carbon chain with sources of sulfur and nitrogen. The reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine is reported to produce 3,5-dibromoisothiazole-4-carbonitrile, a key intermediate which can be further modified. mdpi.com Similarly, the oxidative cyclization of 3-aminopropenethiones using reagents like chromium trioxide provides an effective route to 4-cyanoisothiazoles. thieme-connect.com

Multi-Component Reaction Approaches for Isothiazole Core Assembly.

Halogenation Strategies for this compound Synthesis

Once the isothiazole ring is formed, or if a suitable precursor is available, the next step is the introduction of the bromine atom at the C-3 position. This can be achieved through direct bromination or by manipulating other halogenated isothiazoles.

Direct electrophilic bromination of an unsubstituted isothiazole ring can be complex due to competing reactions at different positions (C-3, C-4, and C-5). The outcome is highly dependent on the reaction conditions and the substitution pattern already present on the ring. While direct bromination of the parent isothiazole to selectively yield this compound is not a commonly cited high-yield method, the principle is applied to substituted systems. For instance, bromination of certain 3-aminoisothiazole dioxides can be achieved, leading to 4-bromo derivatives through an addition-elimination process. researchgate.net The use of brominating agents like N-Bromosuccinimide (NBS) is a standard method for the electrophilic bromination of heterocyclic systems.

A more controlled and frequently employed method for synthesizing this compound derivatives is to start with a polyhalogenated isothiazole and selectively remove or exchange a halogen atom.

A clear example is the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles. ucy.ac.cy Specifically, the treatment of 3,5-dibromoisothiazole-4-carbonitrile with zinc (Zn) dust and formic acid (HCO₂H) results in the selective removal of the bromine atom at the 5-position, affording this compound-4-carbonitrile in good yields (70-74%). ucy.ac.cy This method highlights the differential reactivity of the halogen atoms at the C-3 and C-5 positions, allowing for selective functionalization.

| Starting Material | Reagents | Product | Yield | Key Feature | Reference(s) |

| 3,5-Dibromoisothiazole-4-carbonitrile | Zn dust, HCO₂H | This compound-4-carbonitrile | 70-74% | Regioselective hydrodebromination at C-5. | ucy.ac.cy |

| 5-Bromo-3-chloroisothiazole-4-carbonitrile | Zn dust, HCO₂H | 3-Chloroisothiazole-4-carbonitrile | 77% | Demonstrates selective removal of bromine over chlorine. | ucy.ac.cy |

Another route involves the conversion of other functional groups into a bromine atom. For instance, the isothiazole C-4 cyano group has been successfully converted to a bromo group through a Hunsdiecker-type strategy. mdpi.com These transformations from readily available halogenated or functionalized isothiazoles provide reliable and regioselective pathways to specific 3-bromo-substituted targets.

Direct Bromination Protocols.

Synthesis of Key this compound Building Blocks

The strategic synthesis of key this compound building blocks allows for the introduction of various functional groups, enabling the construction of complex molecular architectures.

A primary method for synthesizing this compound-4-carbonitrile involves the regioselective hydrodebromination of 3,5-dibromoisothiazole-4-carbonitrile. ucy.ac.cyucy.ac.cy This reaction selectively removes the bromine atom at the C-5 position. Treatment of 3,5-dibromoisothiazole-4-carbonitrile with zinc (Zn) or indium (In) dust in the presence of formic acid (HCO₂H) yields this compound-4-carbonitrile in good yields. ucy.ac.cyucy.ac.cymolaid.com This starting material is readily converted into this compound-4-carboxamide and the corresponding carboxylic acid. ucy.ac.cyucy.ac.cy Furthermore, this compound-4-carbonitrile can undergo palladium-catalyzed C-H direct arylation and heteroarylation at the C-5 position when reacted with aryl or heteroaryl iodides in the presence of silver(I) fluoride (B91410), producing a range of 5-substituted derivatives. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 3,5-Dibromoisothiazole-4-carbonitrile | Zn or In dust (5 equiv), HCO₂H | This compound-4-carbonitrile | 70-74% | ucy.ac.cymolaid.com |

| This compound-4-carbonitrile | Various aryl/heteroaryl iodides, Pd catalyst, AgF | 5-Aryl/heteroaryl-3-bromoisothiazole-4-carbonitriles | Not specified | nih.gov |

The synthesis of This compound-5-carbonitrile (B13363780) can be achieved with high efficiency through the ring transformation of a (dithiazolylidene)acetonitrile precursor. rsc.org When treated with anhydrous gaseous hydrogen bromide (HBr), the unsubstituted (dithiazolylidene)acetonitrile undergoes cyclization to afford this compound-5-carbonitrile in a near-quantitative yield of 97%. rsc.org This building block is also utilized in palladium-catalyzed direct C-H arylation reactions with aryl or hetaryl iodides, mediated by silver fluoride (AgF), to introduce substituents at the C-4 position, yielding 4-aryl/hetaryl-3-bromoisothiazole-5-carbonitriles. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| (Dithiazolylidene)acetonitrile | HBr (g) | This compound-5-carbonitrile | 97% | rsc.org |

| This compound-5-carbonitrile | Aryl/hetaryl iodides, Pd catalyst, AgF | 4-Aryl/hetaryl-3-bromoisothiazole-5-carbonitriles | Not specified | researchgate.net |

This compound-4,5-dicarbonitrile can be prepared through multiple synthetic routes. One method involves the reaction of dibromomalononitrile with 4-chloro-1,2,3-dithiazole-5-thione in refluxing toluene, which produces the target compound in 59% yield. rsc.org An alternative and higher-yielding approach involves treating an intermediate, (dicyanomethylene)dithiazole, with anhydrous gaseous HBr at room temperature, which increases the yield to 83%. rsc.org A highly efficient synthesis has been reported via the ring transformation of a (dithiazolylidene)acetonitrile precursor using gaseous HBr, achieving a 96% yield. rsc.org

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Dibromomalononitrile and 4-chloro-1,2,3-dithiazole-5-thione | - | Refluxing toluene | This compound-4,5-dicarbonitrile | 59% | rsc.org |

| (Dicyanomethylene)dithiazole | Anhydrous HBr (g) | ~20 °C | This compound-4,5-dicarbonitrile | 83% | rsc.org |

| (Dithiazolylidene)acetonitrile | HBr (g) | Not specified | This compound-4,5-dicarbonitrile | 96% | rsc.org |

The conversion of this compound-5-carboxamide to this compound-5-carboxylic acid has been optimized to achieve high yields under mild conditions. mdpi.comresearchgate.net The reaction of the carboxamide precursor with sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA) at approximately 0 °C results in the formation of the desired carboxylic acid in an excellent 95% yield. mdpi.comresearchgate.net This method is preferable to harsher conditions, such as using concentrated sulfuric acid at elevated temperatures, which can lead to lower yields. mdpi.comvulcanchem.com The product, this compound-5-carboxylic acid, was isolated as colorless plates. mdpi.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| This compound-5-carboxamide | NaNO₂ (4 equiv.), TFA | ~0 °C, 15 min | This compound-5-carboxylic Acid | 95% | mdpi.comresearchgate.net |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (10 equiv.), conc. H₂SO₄ | ~100 °C | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 39% | mdpi.com |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA | ~0 °C | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 99% | mdpi.comresearchgate.net |

3,5-Dibromoisothiazole-4-carbonitrile is a key intermediate for the synthesis of other this compound derivatives. ucy.ac.cymolaid.com One reported synthesis involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with two equivalents of bromine in carbon tetrachloride at approximately 55 °C. mdpi.com This reaction, however, produces the desired product in a low yield of 7%, alongside 5,5′-thiobis(this compound-4-carbonitrile) as a significant byproduct (18% yield). mdpi.comresearchgate.net Despite the modest yield, this compound is valuable as it serves as the direct precursor to this compound-4-carbonitrile via selective hydrodebromination. ucy.ac.cymolaid.comrsc.org

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Bromine (2 equiv.) | CCl₄, ~55 °C | 3,5-Dibromoisothiazole-4-carbonitrile | 7% | mdpi.com |

Reactivity and Mechanistic Investigations of 3 Bromoisothiazole

Nucleophilic Substitution Reactions at the 3-Position

3-Bromoisothiazole is a heterocyclic compound featuring a five-membered ring with both sulfur and nitrogen atoms, and a bromine substituent at the 3-position. cymitquimica.com The presence of the bromine atom significantly influences its reactivity, making it a valuable component in various chemical syntheses. cymitquimica.com It readily participates in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. cymitquimica.comsmolecule.com

This reactivity allows for the introduction of a wide range of functional groups at the C-3 position of the isothiazole (B42339) ring. Common nucleophiles used in these reactions include amines, thiols, and alkoxides. smolecule.com These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like potassium carbonate. smolecule.com

For instance, readily available this compound-5-carbonitriles, which have various substituents at the C-4 position (such as H, CO2R, C≡N, and halogens like Cl or Br), react with secondary dialkylamines like pyrrolidine (B122466) and morpholine (B109124). ucy.ac.cy In most of these reactions, the 3-amino-substituted derivatives are formed. ucy.ac.cy However, the reaction of this compound-4,5-dicarbonitrile shows variability depending on the nucleophilicity of the dialkylamine used. ucy.ac.cy With pyrrolidine, the isothiazole ring cleaves, producing 2-[di(pyrrolidin-1-yl)methylene]malononitrile. ucy.ac.cy In contrast, morpholine reacts as expected, yielding 3-(morpholin-4-yl)isothiazole-4,5-dicarbonitrile. ucy.ac.cy

It's important to note that the reaction of 3-chloroisothiazole-4,5-dicarbonitrile with pyrrolidine surprisingly results in 3-chloro-5-(pyrrolidin-1-yl)isothiazole-4-carbonitrile, highlighting the nuanced reactivity of halogenated isothiazoles. ucy.ac.cy The synthesis of isothiazole sulfides often involves the nucleophilic aromatic substitution of halo-isothiazoles with thiols. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and this compound derivatives are valuable substrates in these transformations.

Palladium-Catalyzed C-H Activation and Arylation

Palladium-catalyzed C-H activation and arylation reactions have emerged as powerful tools for the direct functionalization of heteroaromatic compounds, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

Research has demonstrated the successful regioselective C5-arylation of this compound-4-carbonitrile. This transformation allows for the selective introduction of an aryl group at the C5 position of the isothiazole ring, while the bromine atom at the C3 position remains intact. This selectivity is crucial for the subsequent functionalization of the molecule at different positions.

In a complementary fashion, the regioselective C4-arylation of This compound-5-carbonitrile (B13363780) has also been achieved. This reaction enables the precise installation of an aryl substituent at the C4 position. The ability to control the regioselectivity of these arylation reactions is of significant synthetic utility, providing access to a diverse range of substituted isothiazole derivatives.

In the context of palladium-catalyzed reactions, oxidative dimerization of this compound derivatives can also occur. These reactions lead to the formation of bi-isothiazole structures, which are of interest for their potential applications in materials science and medicinal chemistry.

Regioselective C4-Arylation of this compound-5-carbonitrile.

Suzuki-Miyaura Coupling Reactions with this compound Derivatives

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This compound and its derivatives have been successfully employed as coupling partners in these reactions. mdpi.com The bromine atom at the 3-position serves as a handle for the introduction of various aryl and heteroaryl groups. mdpi.com

For example, the coupling of this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base leads to the formation of 3-arylisothiazole derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. The coupling chemistry at the C-3 position of isothiazoles has been a subject of investigation, alongside the C-5 and C-4 positions. mdpi.com

Stille Coupling Reactions with this compound Derivatives

The Stille reaction, a versatile palladium-catalyzed cross-coupling method, involves the reaction of an organotin compound with an organic halide or pseudohalide. wikipedia.org While widely used for the formation of carbon-carbon bonds, the application of Stille coupling to this compound derivatives has shown variable success, often influenced by the substitution pattern on the isothiazole ring. nih.govrsc.org

Research has indicated that certain substituted 3-bromoisothiazoles can be challenging substrates for Stille couplings. For instance, 3-bromo-4,5-diphenylisothiazole was reported to be ineffective in undergoing Stille coupling reactions. nih.govrsc.org In contrast, other studies have demonstrated successful Stille couplings on different positions of the isothiazole ring, suggesting that the reactivity is highly dependent on the specific derivative. For example, 4-bromo- and 4-iodo-3,5-diphenylisothiazoles have been shown to be effective substrates for Stille couplings at the C-4 position. nih.govrsc.org The general mechanism for the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Interactive Data Table: Stille Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4,5-diphenylisothiazole | Phenyltri-n-butyltin | Pd(PPh₃)₄ | No effective coupling | - | nih.govrsc.org |

Negishi Coupling Reactions with this compound Derivatives

The Negishi coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc reagents with organic halides. ambeed.com This reaction is noted for its tolerance of a wide range of functional groups. ambeed.com

Similar to Stille couplings, the success of Negishi reactions with bromoisothiazole derivatives is regioselective and substrate-dependent. Studies have shown that while 3-iodoisothiazole derivatives can be unreactive in Negishi couplings, certain this compound derivatives are viable substrates. nih.govrsc.org For example, 3-bromo-4,5-diphenylisothiazole successfully reacts with phenylzinc chloride to produce 3,4,5-triphenylisothiazole. nih.govrsc.org The reactivity in Negishi couplings often follows the halide order I > Br > Cl, but electronic and steric factors within the isothiazole ring play a crucial role. researchgate.netarkat-usa.org

Interactive Data Table: Negishi Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4,5-diphenylisothiazole | Phenylzinc chloride | Pd(PPh₃)₄ | 3,4,5-Triphenylisothiazole | Not specified | nih.govrsc.org |

Palladium-Catalyzed Carbon-Sulfur (C-S) Coupling Reactions

The formation of carbon-sulfur bonds is a key transformation in the synthesis of many biologically active compounds and functional materials. mdpi.comzjut.edu.cn Palladium-catalyzed cross-coupling reactions have become a popular method for creating these bonds, offering an alternative to traditional nucleophilic aromatic substitution. zjut.edu.cnnih.gov

These C-S coupling reactions typically involve the reaction of an aryl halide with a thiol or a thiol surrogate. nih.govorganic-chemistry.org While the strong coordination of sulfur compounds to palladium can sometimes deactivate the catalyst, the use of specific ligands, such as bidentate phosphines, can promote efficient coupling. zjut.edu.cnnih.gov Research has shown that halo-isothiazoles can undergo palladium-catalyzed C-S coupling, although this method is less common than nucleophilic aromatic substitution with thiols for preparing isothiazole sulfides. mdpi.com The development of new sulfurating reagents, like indium tri(organothiolate)s, has expanded the scope and efficiency of these reactions, allowing them to proceed under milder conditions with a broad range of functional groups tolerated. organic-chemistry.org

Reactions with Nitrogen Nucleophiles

Amination Reactions (e.g., with Secondary Dialkylamines)

The amination of aryl halides is a fundamental process for synthesizing aryl amines, which are prevalent in pharmaceuticals and other fine chemicals. whiterose.ac.uk While palladium-catalyzed methods like the Buchwald-Hartwig amination are common for C-N bond formation, direct nucleophilic substitution can also occur, particularly with activated substrates. rsc.orgfishersci.co.uk

Studies on this compound derivatives have explored their reactivity with secondary dialkylamines such as pyrrolidine and morpholine. researchgate.net These reactions represent a form of nucleophilic aromatic substitution where the amine displaces the bromide on the isothiazole ring. The success and rate of these amination reactions can be influenced by the electronic properties of the isothiazole ring and the nature of the amine. whiterose.ac.uknih.gov For some heterocyclic systems, coordination of the nitrogen-containing substrate to the metal catalyst can present challenges, potentially inhibiting the reaction. nih.gov

Interactive Data Table: Amination of 3-Bromoisothiazoles

| Substrate | Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound-5-carbonitriles | Pyrrolidine | Nucleophilic Substitution | 3-(Pyrrolidin-1-yl)isothiazole-5-carbonitriles | researchgate.net |

Functional Group Transformations and Derivatizations

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uksolubilityofthings.com The this compound scaffold, once assembled, can be further modified through various transformations of its existing functional groups.

For example, a cyano group on a bromoisothiazole ring can be converted to a bromo or iodo group using strategies like the Hunsdiecker or Hoffmann and Sandmeyer reactions, respectively. mdpi.com This allows for further, more selective coupling reactions at that position. Another documented transformation is the conversion of a carboxamide group on a this compound derivative into a carboxylic acid. Specifically, this compound-5-carboxamide can be treated with sodium nitrite (B80452) in trifluoroacetic acid to yield this compound-5-carboxylic acid in high yield. researchgate.net These derivatizations are crucial for creating a library of substituted isothiazoles for various applications by systematically altering the peripheral functional groups. researchgate.netresearchgate.net

Interactive Data Table: Functional Group Transformations

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound-5-carboxamide | NaNO₂, TFA | This compound-5-carboxylic acid | 95% | researchgate.net |

Conversion of Nitrile Groups to Carboxamides and Carboxylic Acids

The nitrile group at the 4-position of the this compound ring system can be readily transformed into carboxamide and carboxylic acid functionalities. These conversions are typically achieved through hydrolysis under acidic conditions.

Research has demonstrated the successful conversion of this compound-4-carbonitrile into its corresponding carboxamide and carboxylic acid derivatives. ucy.ac.cyucy.ac.cy The hydrolysis of the nitrile to the carboxamide serves as a key intermediate step for the synthesis of the carboxylic acid.

The subsequent conversion of this compound-4-carboxamide to this compound-4-carboxylic acid has been accomplished in high yield. molaid.com This reaction is effectively carried out using sodium nitrite in sulfuric acid. molaid.com Similarly, the conversion of the isomeric this compound-5-carboxamide to its corresponding carboxylic acid has been reported with excellent yields using sodium nitrite in trifluoroacetic acid (TFA). mdpi.com

Table 1: Synthesis of this compound-4-carboxylic Acid

| Starting Material | Reagents | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| This compound-4-carboxamide | H₂SO₄, NaNO₂ | 0.5 h | 92 | molaid.com |

| This compound-5-carboxamide | TFA, NaNO₂ | 15 min | 95 | mdpi.com |

Formation of 5,5′-Thiobis(this compound-4-carbonitrile)

The synthesis of 5,5′-Thiobis(this compound-4-carbonitrile) has been documented through various synthetic routes. One method involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with two equivalents of bromine in carbon tetrachloride, which yields the target compound alongside 3,5-dibromoisothiazole-4-carbonitrile. mdpi.comresearchgate.net

An alternative and more direct approach involves the reaction of a 3,5-dihalo-4-isothiazolecarbonitrile with an alkali metal thiocyanate (B1210189). google.com Specifically, reacting 3,5-dibromoisothiazole-4-carbonitrile with an alkali metal thiocyanate in an inert organic solvent provides the desired 5,5′-thiobis(this compound-4-carbonitrile). google.com The formation of this thioether is also mentioned in patent literature through the treatment of 3,5-dibromoisothiazole-4-carbonitrile with sodium thiocyanate, although specific yield and characterization data were not provided in that context. mdpi.com

The resulting 5,5′-Thiobis(this compound-4-carbonitrile) is a yellow solid with a melting point of 141–142 °C. mdpi.com

Table 2: Synthesis and Properties of 5,5′-Thiobis(this compound-4-carbonitrile)

| Precursor | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Br₂ (2 equiv.) | CCl₄ | 18 | 141–142 | mdpi.comresearchgate.net |

| 3,5-Dihalo-4-isothiazolecarbonitrile | Alkali metal thiocyanate | Inert organic medium | - | - | google.com |

Proposed Reaction Mechanisms

The reactivity of this compound is largely governed by the presence of the bromine atom, which facilitates nucleophilic substitution reactions. cymitquimica.com The mechanisms of these transformations are influenced by the position of the substituents and the nature of the nucleophile.

For the formation of 5,5′-Thiobis(this compound-4-carbonitrile) from 3,5-dibromoisothiazole-4-carbonitrile, a plausible mechanism involves a nucleophilic aromatic substitution (SNAr) pathway. It is proposed that the initial step is the displacement of the bromide at the more reactive 5-position by a sulfur nucleophile. mdpi.com This leads to the formation of a 3-bromo-5-mercaptoisothiazole-4-carbonitrile intermediate. This intermediate can then act as a nucleophile, attacking a second molecule of 3,5-dibromoisothiazole-4-carbonitrile to yield the final thiobis compound. mdpi.com

The reactions of this compound derivatives with nucleophiles such as secondary amines also proceed via nucleophilic aromatic substitution, where the bromine atom at the 3-position is displaced by the amine. ucy.ac.cyucy.ac.cy The isothiazole ring is an electron-deficient system, which makes it susceptible to attack by nucleophiles. The substitution at the C-3 position is a common reaction pathway for 3-haloisothiazoles. ucy.ac.cy In some cases, depending on the substituents and the nucleophile's strength, ring-cleavage reactions can occur, competing with the substitution at the C-3 position. ucy.ac.cyucy.ac.cy

These reactions are characteristic of nucleophilic substitution on heteroaromatic rings, where an electron-rich species attacks a carbon atom bearing a leaving group, proceeding through a high-energy intermediate before expelling the leaving group to form the substituted product. matanginicollege.ac.inchemguide.co.uk

Advanced Methodologies in 3 Bromoisothiazole Synthesis and Derivatization

C-H Activation and Direct Functionalization Strategies

The direct functionalization of heteroaromatic compounds through C-H bond activation represents a paradigm shift in synthetic efficiency, circumventing the need for pre-functionalized starting materials. This strategy is particularly valuable for building molecular complexity on the isothiazole (B42339) scaffold. nih.govmt.com Transition metal-catalyzed C-H activation enables the direct formation of new carbon-carbon or carbon-heteroatom bonds on the isothiazole ring. rsc.org

A notable advancement in this area is the palladium-catalyzed direct C-H arylation of 3-bromoisothiazole derivatives. Research has demonstrated that the C-4 position of the this compound ring system can be directly arylated using aryl iodides. For instance, the reaction of This compound-5-carbonitrile (B13363780) with various aryl and hetaryl iodides in the presence of a palladium catalyst and a silver(I) fluoride (B91410) mediator successfully yields 4-aryl/hetaryl-3-bromoisothiazole-5-carbonitriles. imicams.ac.cnresearchgate.net This method provides a direct route to biaryl structures containing the isothiazole core. The scope of this transformation has been investigated, showing good yields for a range of iodoarenes. researchgate.netresearchgate.net A side-product, this compound-5-carboxamide, can sometimes form, which is attributed to the silver-ion-catalyzed hydration of the nitrile group. researchgate.net The analogous phenylation has also been successfully applied to related substrates, such as 3-chloroisothiazole-5-carbonitrile. researchgate.net

| Isothiazole Substrate | Aryl Halide | Catalyst System | Yield (%) |

|---|---|---|---|

| This compound-5-carbonitrile | Iodobenzene | Pd(OAc)₂, AgF | 84 |

| This compound-5-carbonitrile | 4-Iodoanisole | Pd(OAc)₂, AgF | 90 |

| This compound-5-carbonitrile | 3-Iodopyridine | Pd(OAc)₂, AgF | 67 |

| 3-Chloroisothiazole-5-carbonitrile | Iodobenzene | Pd(OAc)₂, AgF | 83 |

Photochemical Transformations and Rearrangements

Photochemistry offers a unique and powerful tool for the structural diversification of heterocyclic systems, including isothiazoles. repec.orgchemistryworld.com Through photoexcitation, isothiazole derivatives can undergo complex rearrangements, leading to the formation of structural isomers that may be difficult to access through conventional thermal reactions. researchgate.netd-nb.info This approach allows a prepared heteroaromatic scaffold to serve as a gateway to other molecular structures via selective permutation. repec.orgresearchgate.net

Upon irradiation with light, isothiazoles populate their π,π* singlet excited states. repec.orgresearchgate.net This high-energy state can then undergo a series of structural reorganizations. Theoretical studies on model systems like 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole (B1604631) suggest potential mechanisms for these photoisomerization reactions. These pathways can involve high-energy intermediates such as Dewar-type valence bond tautomers or thioketone–azirine species, which ultimately rearrange to a more stable isomeric form. d-nb.info This photochemical permutation strategy operates under mild conditions and is tolerant of a variety of functional groups, making it a valuable method for preparing complex derivatives from more readily available isomers. repec.orgresearchgate.net

| Starting Isomer | Proposed Mechanism Type | Potential Product Isomer(s) |

|---|---|---|

| 3-Methylisothiazole | Internal cyclization–isomerization | Methylthiazole isomers |

| 4-Methylisothiazole | Ring contraction–ring expansion | Methylthiazole isomers |

| 5-Methylisothiazole | Direct route / Internal cyclization | Methylthiazole isomers |

Green Chemistry Principles in this compound Chemistry

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comskpharmteco.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysts over stoichiometric reagents. chemmethod.commdpi.com In the context of this compound and its derivatives, applying these principles can lead to more sustainable and environmentally benign synthetic routes. This involves choosing safer solvents, reducing energy consumption, and utilizing renewable feedstocks where possible. semanticscholar.org

A significant advancement in green catalytic chemistry is the development of magnetically recoverable catalysts. researchgate.net These catalysts typically consist of catalytically active sites anchored to a magnetic nanoparticle core, often made of iron oxide (Fe₃O₄). jsynthchem.comtandfonline.com This design allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse and minimizing waste and product contamination. researchgate.netbenthamdirect.com

While specific reports on the use of these catalysts for this compound are emerging, their application in the synthesis of the closely related thiazole (B1198619) ring system is well-documented and demonstrates the potential of this technology. jsynthchem.combenthamdirect.comwindows.net For example, Fe₃O₄-based nanocatalysts have been effectively used for the synthesis of various thiazole derivatives. tandfonline.comwindows.net These magnetic catalysts offer high efficiency, stability, and reusability, aligning perfectly with the goals of green chemistry. researchgate.netjsynthchem.com The extension of this methodology to the synthesis of isothiazoles, including this compound, represents a promising avenue for developing more sustainable manufacturing processes for this important class of heterocycles.

| Catalyst | Magnetic Core | Catalytic Moiety | Application |

|---|---|---|---|

| Fe₃O₄/DOP/N⁺Me₃Br₃⁻ | Fe₃O₄ | Tribromide | Synthesis of Thiazoles |

| Fe₃O₄/SO₃H@zeolite-Y | Fe₃O₄ | Sulfonic Acid on Zeolite | Synthesis of Imidazoles |

| α-Fe₂O₃ immobilized benzimidazolium tribromide | α-Fe₂O₃ | Benzimidazolium Tribromide | Synthesis of Piperidines |

Computational and Theoretical Studies of 3 Bromoisothiazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-bromoisothiazole. chimicatechnoacta.ruaspbs.com These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap generally implies higher reactivity.

The electronic properties of isothiazole (B42339) derivatives can be fine-tuned by the introduction of different substituent groups. chimicatechnoacta.ru For instance, the presence of the bromine atom at the 3-position significantly influences the electron density distribution across the isothiazole ring. Quantum chemical calculations can precisely map these electronic effects. The electrostatic potential surface (MESP) is another valuable output, which visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby identifying likely sites for chemical reactions. iosrjournals.org

Table 1: Calculated Electronic Properties of a Hypothetical 3-Substituted Isothiazole Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations on this compound would be required for precise data.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most probable pathways, intermediates, and, crucially, the transition states. ias.ac.in The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed. numberanalytics.com Understanding the structure and energy of the transition state is key to predicting reaction rates and outcomes. numberanalytics.com

Various computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are employed to locate and characterize transition states. ias.ac.innih.gov These methods can calculate the activation energy of a reaction, which is the energy difference between the reactants and the transition state. numberanalytics.com A lower activation energy corresponds to a faster reaction.

For this compound, theoretical studies could investigate a range of reactions, including nucleophilic substitution at the bromine-bearing carbon, metal-catalyzed cross-coupling reactions, or cycloaddition reactions. For example, in a study of a cycloaddition reaction, theoretical calculations could map out the concerted versus stepwise pathways, identifying the key transition states and intermediates involved. ias.ac.in Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state indeed connects the reactants and products along the reaction pathway. ias.ac.in

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction of small molecules, such as derivatives of this compound, with biological macromolecules like proteins and DNA. scholaris.caekb.egpomics.com These methods are central to the field of drug discovery and development.

The process begins with the three-dimensional structures of both the ligand (e.g., a this compound derivative) and the biological target, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. pomics.com Molecular docking simulations then explore the possible binding orientations of the ligand within the active site of the target protein. mdpi.com These simulations use scoring functions to estimate the binding affinity for each orientation, predicting the most stable binding mode. mdpi.com

For instance, if a this compound derivative is being investigated as a potential antibacterial agent, docking studies could be performed against essential bacterial enzymes. scholaris.caekb.eg The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved potency. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative against a Bacterial Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Amino Acid Residues | TYR 102, SER 234, LEU 256 |

Note: This table is for illustrative purposes. Actual data would depend on the specific derivative and the target protein.

Applications of 3 Bromoisothiazole As a Chemical Scaffold in Research

Precursor in Organic Synthesis for Complex Molecular Architectures

3-Bromoisothiazole serves as a fundamental precursor in organic synthesis, providing a reactive handle for the construction of intricate molecular frameworks. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse substituents and the elaboration of the isothiazole (B42339) core. For instance, the bromine at the 3-position can be substituted in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com This reactivity is crucial for building complex molecules with desired stereochemistry and functionality.

Research has demonstrated the conversion of the C-4 cyano group of a related isothiazole to a bromo group, highlighting the strategic importance of halogenated isothiazoles in synthetic transformations. mdpi.com Furthermore, the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid and this compound-5-carboxylic acid from their respective carboxamide precursors showcases the utility of this compound derivatives in accessing functionalized carboxylic acids. researchgate.netmdpi.com These acids can then serve as key intermediates for further synthetic modifications. The ability to perform such transformations underscores the role of this compound as a foundational element for creating diverse and complex molecular structures.

Scaffold in Medicinal Chemistry Research

The isothiazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. mdpi.comnih.govmdpi.com this compound, as a reactive intermediate, is instrumental in the synthesis of novel isothiazole derivatives with potential therapeutic applications.

The isothiazole ring system is present in a variety of biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. mdpi.commdpi.commdpi.com this compound provides a convenient starting point for the synthesis of these derivatives. For example, isothiazoles have been investigated for their potential as antibacterial drugs, with sulfasomizole (B1216901) being a notable example. mdpi.commdpi.com The ability to modify the isothiazole scaffold, often starting from halogenated precursors like this compound, is crucial for developing new and more effective antimicrobial agents.

Furthermore, carboxylic acid-substituted isothiazoles have demonstrated a range of biological activities, including anti-HIV and anti-inflammatory properties. mdpi.com The synthesis of such compounds often involves intermediates derived from this compound, highlighting its importance in generating libraries of compounds for biological screening. researchgate.netmdpi.com

In the field of oncology, the isothiazole scaffold has been explored for the development of new cytotoxic agents. mdpi.com Thiazole (B1198619) and isothiazole derivatives have shown promise as anticancer agents, with some compounds exhibiting significant cytotoxic activities against various cancer cell lines. researchgate.netjpionline.org The synthesis of these potentially therapeutic molecules often relies on the functionalization of a core heterocyclic structure, and this compound offers a reactive platform for introducing the necessary pharmacophores to induce apoptosis or inhibit cancer cell proliferation. researchgate.net The development of novel S-benzo researchgate.netmdpi.comthiazolo[2,3-c] researchgate.netontosight.aitriazole derivatives with cytotoxic and apoptosis-inducing activity showcases the potential of fused heterocyclic systems that can be conceptually derived from functionalized thiazole or isothiazole precursors. researchgate.net

Development of Biologically Active Isothiazole Derivatives.

Building Block for Agrochemical Research

Isothiazole derivatives have found significant applications in agriculture as fungicides, insecticides, and herbicides. mdpi.commdpi.com The fungicide isotianil, for example, is effective against rice blast. mdpi.com The development of new agrochemicals often involves the synthesis and screening of large numbers of compounds, and this compound serves as a valuable building block for creating diverse isothiazole-based structures with potential pesticidal activity. The reactivity of the bromine atom allows for the systematic modification of the isothiazole core to optimize efficacy and selectivity for specific agricultural pests. The broad spectrum of agricultural biological activities associated with benzothiazole (B30560) and benzoxazole (B165842) derivatives further underscores the potential of related heterocyclic scaffolds, like isothiazole, in agrochemical discovery. nih.gov

Application in Material Science Research (e.g., Dyes)

The isothiazole ring is also a component of certain dyes and functional materials. mdpi.commdpi.com The electronic properties of the isothiazole ring can be tuned by the introduction of different substituents, making them of interest in the development of new materials with specific optical or electronic properties. ambeed.com While the direct application of this compound in final dye products is less common, its role as a reactive intermediate is crucial for the synthesis of more complex, functionalized isothiazole-containing dyes. mdpi.com The ability to introduce various groups onto the isothiazole ring via reactions at the 3-position allows for the tailoring of the chromophore's absorption and emission characteristics.

Integration into Click Chemistry Methodologies for Diverse Compound Libraries

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate easily removable byproducts, has become a powerful tool in drug discovery and material science. organic-chemistry.orgillinois.edu The azide-alkyne cycloaddition is a prime example of a click reaction, leading to the formation of 1,2,3-triazoles. organic-chemistry.org While this compound itself does not directly participate as an azide (B81097) or alkyne, it can be readily converted into derivatives containing these functional groups.

For instance, the bromine atom can be substituted with an azide group, or an alkyne-containing substituent can be introduced via a cross-coupling reaction. These functionalized isothiazoles can then be used in click reactions to rapidly generate large and diverse libraries of isothiazole-triazole hybrid molecules. nih.gov This approach allows for the efficient exploration of chemical space in the search for new compounds with desired biological or material properties. The modular nature of click chemistry, combined with the versatility of the this compound scaffold, provides a powerful strategy for the synthesis of novel and complex molecules. baseclick.eu

Ligand Design in Coordination Chemistry

The this compound core serves as a highly versatile and valuable scaffold in the field of coordination chemistry. Its utility stems from the presence of the isothiazole ring, which contains both nitrogen and sulfur atoms as potential donor sites, and the reactive carbon-bromine bond at the 3-position. This C-Br bond acts as a crucial chemical handle, allowing for the strategic construction of sophisticated polydentate ligands through various organic reactions.

The primary method for elaborating the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. harvard.eduwikipedia.org This powerful synthetic tool enables the formation of a carbon-carbon bond between the isothiazole ring and other aromatic or heteroaromatic systems. By coupling this compound with an organoboron reagent containing a secondary donor group (e.g., a pyridine (B92270), pyrazole, or imidazole), chemists can readily synthesize bidentate ligands. organic-chemistry.org These ligands are designed to bind to a central metal ion through two donor atoms, forming a stable chelate ring.

For instance, the coupling of this compound with 2-pyridylboronic acid can yield 3-(2-pyridyl)isothiazole. This molecule is an archetypal bidentate ligand, capable of coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the isothiazole ring.

Synthesis and Characterization of Metal Complexes

Once a ligand derived from this compound is synthesized, it can be reacted with various transition metal salts (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) to form coordination complexes. researchgate.netnih.gov The synthesis is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt in a suitable solvent, such as ethanol (B145695) or methanol, often with gentle heating to facilitate the reaction. sysrevpharm.orgchemmethod.com The resulting metal complexes precipitate from the solution and can be isolated, purified, and characterized.

The structural and electronic properties of these complexes are investigated using a suite of analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the ligand's functional groups, particularly the C=N stretching frequency of the isothiazole and the attached heterocycle, provide direct evidence of metal-ligand bond formation. chemmethod.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the coordination sphere. The position and intensity of d-d electronic transitions are characteristic of specific geometries, such as octahedral or tetrahedral. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized ligand and can also be used to characterize diamagnetic complexes (e.g., Zn(II) complexes). researchgate.net

Detailed Research Findings

Research in this area focuses on how the electronic and steric properties of the isothiazole-based ligand influence the resulting metal complex's structure, stability, and potential reactivity. The substitution pattern on the isothiazole ring and the nature of the secondary donor group are systematically varied to fine-tune the properties of the final complex for potential applications in areas like catalysis. researchgate.net

Below are representative data tables illustrating the type of characterization data obtained for a hypothetical bidentate ligand, 3-(pyrazol-1-yl)isothiazole (L ), and its transition metal complexes.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-Bromoisothiazole with high purity, and how can side reactions be minimized?

- Methodology : Synthesis typically involves bromination of isothiazole derivatives under controlled conditions. Key considerations include:

- Using anhydrous solvents (e.g., dimethylformamide) to avoid hydrolysis of intermediates .

- Optimizing reaction temperature (e.g., room temperature for slow crystallization) to enhance yield and minimize decomposition .

- Employing inert atmospheres (e.g., nitrogen) to prevent oxidation of reactive intermediates .

- Purification via recrystallization or column chromatography to isolate the product from brominated by-products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Use impervious gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Check glove integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- Storage : Store in dark, airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what key parameters are analyzed?

- Methodology :

- Crystal Growth : Slow evaporation of DMF solutions at room temperature produces single crystals suitable for diffraction .

- Data Collection : Measure bond lengths (e.g., S1–C9 = 1.734 Å) and dihedral angles (e.g., 23.51° between benzisoxazole and imidazothiadiazole planes) to confirm molecular geometry .

- Intermolecular Interactions : Identify π-π stacking (centroid distances ~3.492 Å) and hydrogen-bonding networks (e.g., C–H⋯N/O) to explain packing stability .

- Refinement : Use riding models for H-atom placement and isotropic displacement parameters (Uiso) to refine the structure .

Q. What spectroscopic and computational methods are effective in analyzing electronic effects in this compound?

- Methodology :

- IR Spectroscopy : Detect resonance effects via C=N (1595 cm⁻¹) and NH stretching (3325 cm⁻¹) .

- NMR : Analyze chemical shifts (e.g., 3.65 ppm for NH₂ protons) to assess electron-withdrawing effects of bromine .

- UV-Vis : Measure λmax in ethanol (e.g., 276.5 nm) to study conjugation and electronic transitions .

- DFT Calculations : Compare experimental bond lengths (e.g., S1–C9 vs. S1–C10) with theoretical values to evaluate resonance stabilization .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based bioactive compounds?

- Methodology :

- Functionalization : Introduce substituents (e.g., aryl groups at position 2) to modulate lipophilicity and binding affinity .

- Docking Studies : Use software like AutoDock to predict interactions with target proteins (e.g., acetylcholinesterase), focusing on halogen bonds from bromine .

- Biological Assays : Test derivatives for antimicrobial activity via MIC assays or enzyme inhibition studies, correlating results with electronic/steric properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for brominated heterocycles?

- Methodology :

- Cross-Validation : Compare bond lengths and angles with similar structures (e.g., 3-Bromo-7-methoxy-2-phenylimidazo-benzothiazole) to identify outliers .

- Refinement Checks : Re-examine thermal parameters (Ueq) and occupancy rates to rule out disorder in the crystal lattice .

- Literature Survey : Prioritize data from peer-reviewed journals (e.g., Acta Crystallographica) over non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.